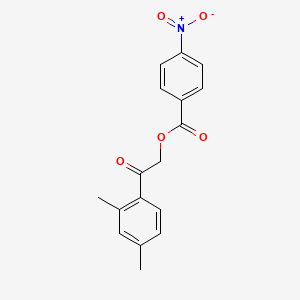

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate

描述

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with 2-(2,4-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product.

化学反应分析

Michael Addition Reactions

This compound participates in nucleophilic addition reactions as a Michael acceptor due to its α,β-unsaturated ketone moiety. Key findings from its reaction with dithiomalondianilide (1 ) under optimized conditions include :

| Entry | Substrate | Conditions | Yield (Product) | Side Products |

|---|---|---|---|---|

| 1 | 14a (Target compound) | 1.5 eq. Et₃N, acetone, reflux (40–80 min) | 15a : 34% (Michael adduct) | 16a (cyclized thiolate), 17a (oxidized dithiolopyridinone) |

| 15 | 14g (3-NO₂ analog) | Same as above | 15g : ~42% (mixture) | 16g (~32%), 17g (~26%) |

| 19 | 14j (NMe₂ analog) | 1.5 eq. NMM, acetone, reflux | 17j : 29% (sole product) | None detected |

-

Mechanism : The reaction proceeds via nucleophilic attack by the thioamide group of 1 on the β-carbon of the α,β-unsaturated ketone, forming a stable enolate intermediate.

-

Side Reactions : Prolonged heating (>80 min) promotes cyclization to tetrahydropyridine-2-thiolates (16 ) and oxidation to dithiolopyridinones (17 ) .

-

Substituent Effects :

Hydrolysis

-

Acidic/Basic Conditions : Expected to cleave the ester bond, yielding 4-nitrobenzoic acid and 2-(2,4-dimethylphenyl)-2-oxoethanol.

-

Catalysts : Likely accelerated by NaOH or H₂SO₄, though reaction rates depend on steric hindrance from the 2,4-dimethylphenyl group.

Transesterification

-

Alcohol Exchange : May occur in the presence of excess alcohols (e.g., methanol) under acidic or basic catalysis, forming new esters.

Stability and Side Reactions

-

Thermal Stability : Decomposition observed under prolonged reflux (>3 hours), forming oxidized byproducts (17 ) via radical intermediates .

-

Nitro Group Reactivity : The 4-nitro group facilitates electrophilic aromatic substitution but may undergo reduction to an amine under strong reducing conditions (e.g., H₂/Pd-C) .

科学研究应用

The compound 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate (CAS No. 1327395-79-8) is a chemical of interest in various scientific fields, particularly in medicinal chemistry, organic synthesis, and biochemical research. This article explores its applications, mechanisms of action, and potential benefits based on available literature.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its bioactive properties. It may act as an enzyme inhibitor or a receptor modulator, making it a candidate for drug development.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Esterification reactions : Useful for creating other esters.

- Nucleophilic substitutions : The nitro group can be reduced or substituted to yield different derivatives.

Biochemical Research

Research has shown that this compound interacts with specific enzymes and proteins, influencing metabolic pathways. Its effects include:

- Modulating cell signaling pathways.

- Altering gene expression related to cell proliferation and apoptosis.

Material Science

Due to its unique chemical properties, it may also find applications in developing new materials, particularly in coatings or polymers where specific reactivity is required.

Biochemical Pathways

Research indicates that this compound may affect various metabolic pathways by:

- Inhibiting dehydrogenases and other metabolic enzymes.

- Influencing the levels of key metabolites within cells.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific dehydrogenases involved in glucose metabolism. This inhibition resulted in altered metabolic flux, suggesting potential use in metabolic disorders.

Case Study 2: Cellular Effects

Another investigation focused on its effects on cancer cell lines. The compound induced apoptosis at higher concentrations while promoting cell proliferation at lower doses. These findings indicate a dose-dependent response that could be leveraged for therapeutic purposes.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential drug candidate with enzyme inhibitory properties |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biochemical Research | Modulates enzyme activity and gene expression |

| Material Science | Development of reactive materials for coatings and polymers |

作用机制

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

相似化合物的比较

Similar Compounds

- 2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate

- 3,4-Dimethylphenyl 2-chloro-4-nitrobenzoate

- 2,5-Dimethylphenyl 2-chloro-4-nitrobenzoate

Uniqueness

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate is unique due to its specific ester linkage and the presence of both dimethylphenyl and nitrobenzoate moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate is a chemical compound of interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitrobenzoate moiety that is known for various biological activities, including anti-inflammatory and anticancer properties. The structural characteristics of this compound play a crucial role in its interaction with biological systems.

Biological Activity Overview

Nitrobenzoate-derived compounds have been extensively studied for their pharmacological functions. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Research indicates that nitrobenzoate compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that derivatives similar to this compound can suppress tumor growth by targeting specific signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Effects

| Study Reference | Compound | Effect on Cancer Cells | Mechanism |

|---|---|---|---|

| X8 | Inhibition of proliferation | Inhibition of tubulin polymerization | |

| WO5m | β-cell protective activity | Modulation of ER stress response |

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory properties. Nitrobenzoate derivatives have been reported to inhibit inflammatory mediators, potentially making them candidates for treating inflammatory diseases .

Molecular Mechanisms

The biological activity of this compound is primarily mediated through its interaction with various biomolecules:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, leading to alterations in cell cycle regulation and apoptosis .

- Cell Signaling Pathways : The compound affects various signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the potential applications of nitrobenzoate derivatives in therapeutic contexts:

- Study on Vascular Development : A novel nitrobenzoate-derived compound was tested for its effects on vascular development in endothelial cells. The results indicated significant antiangiogenic activity, suggesting potential use in cancer therapy .

- β-cell Protection : Research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated protective effects against ER stress-induced β-cell death, emphasizing the relevance of similar scaffolds in diabetes treatment .

常见问题

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2-bromo-1-(2,4-dimethylphenyl)ethanone and 4-nitrobenzoic acid. A typical procedure involves reacting equimolar amounts of the acid and bromo-ketone derivative in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at room temperature for 2–4 hours . Yield optimization may involve:

- Adjusting solvent polarity (e.g., acetonitrile for faster kinetics).

- Increasing reaction time to 6 hours for sterically hindered substrates.

- Purification via recrystallization from ethanol or column chromatography to isolate pure product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Confirm ester carbonyl (C=O) stretching (~1730 cm⁻¹) and nitro group (NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the nitro group’s orientation can influence crystal packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond angles or torsional strains?

- Methodology :

- Refinement strategies : Use SHELXL’s restraints for disordered nitro or methyl groups. Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning .

- Validation tools : Cross-check with CCDC databases for similar structures (e.g., phenacyl benzoate derivatives) to identify outliers .

- Thermal motion analysis : Examine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .

Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play in the crystal packing of this compound?

- Methodology :

- Graph set analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., C(6) chains or R₂²(8) rings) involving nitro or ester oxygens .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···O/N interactions) using CrystalExplorer. The nitro group may participate in C–H···O interactions, stabilizing layered packing .

Q. How can the nitro group’s electronic effects influence the compound’s reactivity or stability under photolytic conditions?

- Methodology :

- DFT calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer transitions. The nitro group’s electron-withdrawing nature may reduce photostability .

- Accelerated degradation studies : Expose crystals to UV light (λ = 254 nm) and monitor changes via HPLC or powder XRD. Compare with non-nitro analogs (e.g., 4-methoxy derivatives) .

Q. Contradiction Analysis and Experimental Design

Q. How should researchers address conflicting reports on synthetic yields or melting points for this compound?

- Methodology :

- Purity assessment : Use differential scanning calorimetry (DSC) to verify melting points. Impurities (e.g., unreacted starting material) may depress observed values .

- Reproducibility protocols : Standardize solvent (e.g., anhydrous DMF vs. technical grade) and stoichiometry (1:1.1 acid-to-bromo-ketone ratio) across labs .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Methodology :

- Bioisosteric replacement : Substitute the nitro group with cyano or sulfonamide moieties to modulate electronic properties .

- Crystallographic-guided design : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., TIR1/AFB receptors) based on Auxinole analogs .

属性

IUPAC Name |

[2-(2,4-dimethylphenyl)-2-oxoethyl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11-3-8-15(12(2)9-11)16(19)10-23-17(20)13-4-6-14(7-5-13)18(21)22/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYRAQLCMFOMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。